An In-depth Technical Guide to 5-Iodo-1H-1,2,4-triazole-3-carboxamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Iodo-1H-1,2,4-triazole-3-carboxamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-1H-1,2,4-triazole-3-carboxamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed understanding of its core chemical properties, a plausible synthetic pathway, expected reactivity, and potential applications.
Physicochemical Properties
The physicochemical properties of 5-Iodo-1H-1,2,4-triazole-3-carboxamide can be inferred from its parent compound, 1H-1,2,4-triazole-3-carboxamide, and the influence of the iodo substituent. The introduction of an iodine atom is expected to increase the molecular weight, melting point, and density, while potentially decreasing aqueous solubility.
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₃H₃IN₄O | Deduced from structure |
| Molecular Weight | 237.99 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | >300 °C | The parent compound, 1,2,4-Triazole-3-carboxamide, has a melting point of 315 °C.[1] Halogenation typically increases the melting point. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from the parent compound and the hydrophobic nature of iodine. |
| pKa | ~7-8 for the N-H proton | Estimated based on the electron-withdrawing nature of the triazole ring and iodo group. |
Spectral Data (Predicted)
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¹H NMR (DMSO-d₆): A broad singlet corresponding to the N-H proton of the triazole ring (δ 14.0-15.0 ppm) and two broad singlets for the carboxamide NH₂ protons (δ 7.5-8.5 ppm). The chemical shifts are influenced by the solvent and concentration.
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¹³C NMR (DMSO-d₆): Signals for the carboxamide carbonyl carbon (~160-165 ppm), the C3 of the triazole ring (~145-150 ppm), and the C5 carbon bearing the iodine atom (~90-100 ppm). The C-I bond will significantly shield the C5 carbon.
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IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the amide and triazole ring (3100-3400 cm⁻¹), C=O stretching of the amide (1650-1680 cm⁻¹), and C-N stretching (1300-1400 cm⁻¹).
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Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ peak at m/z 238.99.
Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide
A robust and efficient synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide is crucial for its further investigation and application. A plausible two-step synthetic route is proposed, starting from the commercially available 1H-1,2,4-triazole-3-carboxylic acid.
Caption: Proposed two-step synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide.
Step 1: Synthesis of Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
This precursor can be synthesized from Ethyl 1H-1,2,4-triazole-3-carboxylate, which itself is prepared by the esterification of 1H-1,2,4-triazole-3-carboxylic acid.[2]
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Protocol for Esterification:
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To a solution of 1H-1,2,4-triazole-3-carboxylic acid (1 eq.) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 12-16 hours.
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 1H-1,2,4-triazole-3-carboxylate.
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Protocol for Iodination:
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Dissolve Ethyl 1H-1,2,4-triazole-3-carboxylate (1 eq.) in dimethylformamide (DMF).
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Add potassium carbonate (2 eq.) and iodine (1.5 eq.).
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Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
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After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the crude product by column chromatography to obtain Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate.
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Step 2: Synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide (Ammonolysis)
The conversion of the ethyl ester to the corresponding carboxamide is a standard procedure.
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Protocol for Ammonolysis:
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Dissolve Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate (1 eq.) in a saturated solution of ammonia in methanol.
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Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to yield the crude product.
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Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Iodo-1H-1,2,4-triazole-3-carboxamide.
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Chemical Reactivity
The chemical reactivity of 5-Iodo-1H-1,2,4-triazole-3-carboxamide is primarily dictated by the C-I bond and the triazole ring system. The iodo-substituent makes this molecule an excellent building block for further functionalization through various cross-coupling reactions.
Caption: Key cross-coupling reactions of 5-Iodo-1H-1,2,4-triazole-3-carboxamide.
The electron-deficient nature of the 1,2,4-triazole ring enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position, making it a versatile intermediate in synthetic chemistry.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or vinyl groups.
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Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, yields 5-alkynyl-1H-1,2,4-triazole-3-carboxamides.
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Heck Coupling: Palladium-catalyzed reaction with alkenes can introduce vinyl substituents.
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Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with various amines.
Potential Applications in Drug Discovery and Materials Science
The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[3][4] The introduction of an iodine atom at the 5-position opens up new avenues for creating novel derivatives with potentially enhanced or novel biological activities.
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Anticancer Agents: The 1,2,4-triazole scaffold is a key component of several anticancer drugs.[5] The ability to functionalize the 5-position through the iodo group allows for the exploration of structure-activity relationships and the development of targeted therapies.
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Antifungal and Antimicrobial Agents: Triazole derivatives are renowned for their antifungal properties.[3] 5-Iodo-1H-1,2,4-triazole-3-carboxamide can serve as a precursor for novel antifungal agents with improved efficacy or a broader spectrum of activity.
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Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. The iodo-substituent can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in drug design.
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Materials Science: Iodo-substituted aromatic compounds are valuable precursors for the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs), through polymerization and cross-coupling reactions.
Safety and Handling
As with any laboratory chemical, 5-Iodo-1H-1,2,4-triazole-3-carboxamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of closely related compounds until specific data for this molecule becomes available.
References
- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).
- Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
- Xia, J., Huang, X., & Cai, M. (2019). A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines was achieved in the presence of 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex [Phen-MCM-41-CuBr] as the heterogeneous and recyclable catalyst and air as the oxidant. Synthesis, 51(10), 2014-2022.
- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.
-
PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of the Indian Chemical Society, 100(6), 100985.
- Application of triazoles in the structural modification of natural products. (2021). RSC Medicinal Chemistry, 12(10), 1645-1667.
- Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2024). Anticancer Agents in Medicinal Chemistry.
- Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. (2012). The Journal of Organic Chemistry, 77(15), 6645-6650.
- Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (2018). Tetrahedron Letters, 59(36), 3461-3464.
- Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1538-1541.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390(1), 020065.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry, 1(2), 42-46.
- Regioselective C5−H Direct Iodination of Indoles. (2019). The Journal of Organic Chemistry, 84(15), 9837-9846.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
